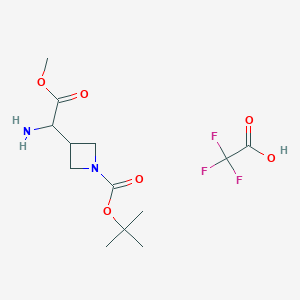

Tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid

CAS No.: 2253639-78-8

Cat. No.: VC5107926

Molecular Formula: C13H21F3N2O6

Molecular Weight: 358.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2253639-78-8 |

|---|---|

| Molecular Formula | C13H21F3N2O6 |

| Molecular Weight | 358.314 |

| IUPAC Name | tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C11H20N2O4.C2HF3O2/c1-11(2,3)17-10(15)13-5-7(6-13)8(12)9(14)16-4;3-2(4,5)1(6)7/h7-8H,5-6,12H2,1-4H3;(H,6,7) |

| Standard InChI Key | CDFMYFROSDLMMH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is tert-butyl 3-(2-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate;2,2,2-trifluoroacetic acid . Common synonyms include:

Molecular Structure and Composition

The compound is a salt formed by the protonation of the amine group in tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate by trifluoroacetic acid. Key structural elements include:

-

Azetidine ring: A four-membered saturated heterocycle with nitrogen at position 1.

-

Boc group: A tert-butyloxycarbonyl protecting group attached to the azetidine nitrogen.

-

Amino-methoxy-oxoethyl side chain: A substituent at position 3 of the azetidine, featuring an amine, methoxy, and ketone group.

-

Trifluoroacetate counterion: Enhances solubility and stabilizes the protonated amine .

The SMILES notation for the compound is:

.

Synthesis and Manufacturing

Key Reaction Conditions

-

Solvent: Tetrahydrofuran (THF) or dichloromethane.

-

Catalysts: 4-Dimethylaminopyridine (DMAP).

-

Temperature: Room temperature (20°C) with initial ice-cooling .

-

Workup: Aqueous extraction and silica gel chromatography for purification .

Physicochemical Properties

Molecular and Thermal Characteristics

The TFA salt enhances aqueous solubility, making it suitable for polar reaction media. The Boc group improves stability during storage and handling .

Spectroscopic Data

-

IR spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm), amine (N–H, ~3300 cm), and C–F (1100–1200 cm) .

-

NMR: NMR would show signals for the tert-butyl group (δ 1.4 ppm), azetidine protons (δ 3.0–4.0 ppm), and methoxy group (δ 3.3 ppm) .

Applications in Pharmaceutical Research

Role as a Building Block

The azetidine core confers conformational rigidity, making it valuable in drug design for:

-

Kinase inhibitors: Azetidines mimic peptide bonds in ATP-binding sites.

-

GPCR modulators: Enhanced bioavailability compared to larger heterocycles .

Case Study: Antiviral Agents

A 2025 study utilized tert-butyl 3-(2-aminopropyl)azetidine-1-carboxylate TFA as a precursor in synthesizing protease inhibitors targeting SARS-CoV-2. The Boc group facilitated selective deprotection during coupling reactions .

| Parameter | Specification | Source |

|---|---|---|

| GHS signal word | Danger | |

| Hazard statements | H314 (skin/eye corrosion) | |

| Precautionary measures | P280, P305+P351+P338 |

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| tert-Butyl 3-aminoazetidine-1-carboxylate | Lacks methoxy-oxoethyl group | |

| tert-Butyl 3-fluoroazetidine-1-carboxylate | Fluorine substituent |

The methoxy-oxoethyl group in the target compound enhances hydrogen-bonding capacity, potentially improving target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume